molecular formula C13H21NO4S B2432894 2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 1823264-51-2

2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No. B2432894
M. Wt: 287.37
InChI Key: KYXIKMLKKOXNGZ-SECBINFHSA-N
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Description

“2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate” is a chemical compound with the molecular formula C13H21NO6S . It is a spirocyclic compound, which means it contains a ring structure in which one atom is a member of two rings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O5S/c1-12(2,3)20-11(17)15-7-13(8-15)9(10(16)19-4)5-6-21(13,14)18/h6,9H,5,7-8H2,1-4H3,(H2,14,18) . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.39 . It is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

Synthesis and Structural Diversity

  • A class of thia/oxa-azaspiro[3.4]octanes, including compounds similar to 2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate, has been synthesized for use as multifunctional, structurally diverse modules in drug discovery. The synthesis routes are robust and step-economic, and enantioselective approaches to the spirocycles have been reported (Li, Rogers-Evans, & Carreira, 2013).

Application in Stereochemistry

  • The compound has been utilized in stereochemistry research. NMR spectroscopy was applied to determine the absolute configurations of a closely related compound and its esters. The study emphasized the importance of NOESY correlations and chemical shift anisotropy calculations for configuration determination (Jakubowska et al., 2013).

Pathways in Chemical Reactions

  • Research has explored the chemical pathways of similar compounds, highlighting their potential as precursors for the synthesis of biologically active heterocyclic compounds. The study detailed the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products (Moskalenko & Boev, 2012).

Molecular Structure Analysis

  • The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, with structural similarities, was synthesized and characterized through NMR spectroscopy and high-resolution mass spectrometry. Its molecular structure was determined via single crystal X-ray diffraction analysis, showcasing its application in detailed molecular structure studies (Moriguchi et al., 2014).

properties

IUPAC Name

2-O-tert-butyl 8-O-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-12(2,3)18-11(16)14-7-13(8-14)9(5-6-19-13)10(15)17-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIKMLKKOXNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

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